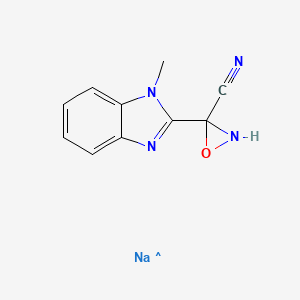

5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the use of boronic esters, specifically pinacol boronic esters, as valuable building blocks in organic synthesis. Protodeboronation, a less explored process, can be employed to functionalize alkyl boronic esters. In this case, a radical approach is utilized to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters. The resulting compound can then be further modified for specific applications .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including Suzuki–Miyaura coupling. The choice of boron reagents plays a crucial role in these reactions. For instance, boronic acids are highly reactive species in Suzuki–Miyaura coupling, leading to the formation of new carbon-carbon bonds. Understanding the reactivity of boronic esters is essential for designing efficient synthetic routes .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

A study by Ahmad et al. (2017) explores the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including those derived from 5-bromo-2-methylpyridin-3-amine. This process potentially offers a pathway to synthesize derivatives of 5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine. These derivatives are evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating potential biomedical applications (Ahmad et al., 2017).

Halogen-rich Intermediate for Synthesis

The research by Wu et al. (2022) describes the synthesis of halogen-rich pyridine intermediates, which are valuable in medicinal chemistry. This includes the synthesis of compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which shares structural similarities with 5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine. Such compounds can be used to create diverse and functionally rich pyridines for various chemical manipulations (Wu et al., 2022).

Versatile Synthesis for Fluoropyridines

Sutherland and Gallagher (2003) detail a versatile synthesis method for 3,5-disubstituted 2-fluoropyridines, starting from 5-bromo-2-fluoropyridine. This methodology could potentially be adapted for synthesizing derivatives of 5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine, expanding its application in chemical research (Sutherland & Gallagher, 2003).

Chemoselective Amination

Research by Stroup et al. (2007) on the chemoselective functionalization of pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, provides insights into selective substitution reactions. This knowledge is applicable in the functionalization of compounds like 5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine, which is crucial in the development of more complex molecules (Stroup et al., 2007).

Radiosynthesis for Imaging

Pauton et al. (2019) conducted a study on the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which could be relevant for imaging applications in medical research. This process involves palladium-catalyzed amination of bromofluoropyridine, a procedure that might be adaptable for derivatives of 5-Bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine (Pauton et al., 2019).

properties

IUPAC Name |

5-bromo-2-(4-fluoropiperidin-1-yl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2/c1-8-6-11(14-7-10(8)12)15-4-2-9(13)3-5-15/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQEKVLOGVIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCC(CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B1415808.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1415812.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)

![4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B1415822.png)

![(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate](/img/structure/B1415826.png)